molecular formula C13H10F3N B1607838 2'-Trifluoromethyl-biphenyl-4-ylamine CAS No. 209917-92-0

2'-Trifluoromethyl-biphenyl-4-ylamine

Cat. No.: B1607838
CAS No.: 209917-92-0
M. Wt: 237.22 g/mol
InChI Key: FEGMGXJJEHFDQO-UHFFFAOYSA-N
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Description

2’-Trifluoromethyl-biphenyl-4-ylamine is an organic compound with the molecular formula C13H10F3N and a molecular weight of 237.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which includes an amine group at the 4-position. It is commonly used in various research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Trifluoromethyl-biphenyl-4-ylamine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a boronic acid derivative of biphenyl and a trifluoromethylated aryl halide as starting materials. The reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in an organic solvent like toluene or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of 2’-Trifluoromethyl-biphenyl-4-ylamine often involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2’-Trifluoromethyl-biphenyl-4-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Trifluoromethyl-biphenyl-4-ylamine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Trifluoromethyl-biphenyl-4-ylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Trifluoromethyl-biphenyl-4-ylamine is unique due to the presence of both the trifluoromethyl group and the amine group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)12-4-2-1-3-11(12)9-5-7-10(17)8-6-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGMGXJJEHFDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375331
Record name 2'-Trifluoromethyl-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209917-92-0
Record name 2'-Trifluoromethyl-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3.44 g (20 mmol) of 4-bromoaniline and 3.80 g (20 mmol) of 2-(trifluoromethyl)phenylboronic acid, 1.16 g of tetrakis(triphenylphosphine) palladium(0) (1 mmol), 0.32 g of tetrabutylammonium bromide (1 mmol) and 20 mL of 2M aqueous sodium carbonate were refluxed with 180 mL of benzene under N2 for 14 hours. After cooling, the mixture was diluted with methylene chloride and water. The two phases were separated and the organic phase was washed with water, dried with MgSO4 and concentrated in vacuo. The resulting thick oil was chromatographed on silica with 10% EtOAc/hexane to afford 2.09 g (44%) of the aniline. 1H NMR (CDCl3) δ: 7.72 (d, 1H); 7.53 (t, 1H); 7.41 (t, 1H); 7.32 (d, 1H); 7.13 (d, 2H); 6.73 (d, 2H); 3.74 (br s, 2H).
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.32 g
Type
catalyst
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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